molecular formula C26H31NO5S B11418285 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide

Cat. No.: B11418285
M. Wt: 469.6 g/mol
InChI Key: NZOXVIPJHQLRAP-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a thiolane ring, a benzofuran moiety, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the benzofuran moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aryl sulfonium salts and potassium thioacid salts, which facilitate the formation of thioesters via site-selective C-H functionalization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solvent extraction and phase separation are employed to maximize analyte yield from the base matrix. The use of water-miscible solvents like acetonitrile and high concentrations of salts or buffering agents is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Can be achieved using nucleophilic or electrophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to nuclear receptors, triggering conformational changes that regulate gene expression. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C26H31NO5S

Molecular Weight

469.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H31NO5S/c1-3-12-31-23-8-5-20(6-9-23)16-27(22-11-13-33(29,30)18-22)26(28)15-21-17-32-25-10-7-19(4-2)14-24(21)25/h5-10,14,17,22H,3-4,11-13,15-16,18H2,1-2H3

InChI Key

NZOXVIPJHQLRAP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)CC

Origin of Product

United States

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